(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a bicyclic heterocyclic compound featuring a methanone bridge linking a partially saturated pyrido[4,3-d]pyrimidine core to a 4-methyl-1,2,3-thiadiazole moiety.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS/c1-7-10(18-15-14-7)11(17)16-3-2-9-8(5-16)4-12-6-13-9/h4,6H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHFICZJPVKJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step synthetic procedures:
Synthesis of the Pyrido[4,3-d]pyrimidine Core: : Starting materials such as dihydropyridine and cyanoguanidine can be subjected to cyclization reactions under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine core.
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized via the reaction of hydrazine derivatives with carbon disulfide followed by oxidation.
Coupling of Fragments: : The final step often involves coupling the pyrido[4,3-d]pyrimidine core with the thiadiazole ring through a methylene linker. Reagents like alkylating agents and appropriate bases facilitate this coupling under controlled conditions.
Industrial Production Methods
Industrial production of this compound may follow similar routes but optimized for large-scale synthesis:
High-Yield Reactions: : Methods that maximize yields and minimize side reactions.
Cost-Effective Reagents: : Use of readily available and cost-effective reagents.
Efficient Purification: : Techniques like recrystallization, column chromatography, and distillation are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Oxidative transformations using reagents such as hydrogen peroxide or chromium trioxide.
Reduction: : Reductive processes involving agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions, particularly at positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile.
Conditions: : Temperature control, inert atmosphere (e.g., nitrogen or argon), and controlled pH environments are crucial.
Major Products
Oxidative Products: : Higher oxidation state derivatives, such as N-oxides.
Reductive Products: : Corresponding alcohols or amines from carbonyl or nitro group reductions.
Substitution Products: : Functionalized derivatives with various substituents at the aromatic or heterocyclic rings.
Scientific Research Applications
Chemistry
Synthetic Building Block: : Utilized in the synthesis of more complex heterocyclic compounds.
Catalysts: : Potential use as a ligand in metal-catalyzed reactions.
Biology
Pharmacological Research: : Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
Drug Development: : Potential precursor in the synthesis of therapeutic agents targeting specific molecular pathways involved in diseases.
Industry
Material Science: : Application in the development of novel materials with specific electronic or optical properties.
Agriculture: : Investigated for use in the synthesis of agrochemicals with potential pesticide or herbicide activity.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve several pathways:
Molecular Targets: : It can interact with enzymes, receptors, or DNA, altering biological functions.
Pathways Involved: : Potential involvement in pathways related to inflammation, oxidative stress, or cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs from two key studies:
Thiophene- and Pyrazole-Based Methanones
describes methanone derivatives such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b). Key differences include:
- Core Heterocycles: The target compound replaces the thiophene in 7a/7b with a 1,2,3-thiadiazole.
- Substituents: The 4-methyl group on the thiadiazole in the target compound may enhance lipophilicity, whereas 7a/7b feature polar cyano or ester groups, increasing aqueous solubility .
- Synthesis : Both classes use 1,4-dioxane and triethylamine as reaction media, but the target compound likely requires specialized sulfur-nitrogen cyclization steps for thiadiazole formation, contrasting with the thiophene-based Gewald reaction in 7a/7b .
Fused Pyrido-Pyrimidine Derivatives
highlights fused systems like 1,3-dimethyl-6-(4-methoxyphenyl)-9-(4-methoxyphenylmethylene)-8,9-dihydro-7H-cyclopenta[5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(H)-one (5b) . Comparisons include:
- Complexity : Compound 5b incorporates a triazolopyrimidine fused to a cyclopentane ring, making it more structurally intricate than the target compound. This complexity may hinder synthetic scalability but improve selectivity in biological targets .
- Functionalization : The target compound lacks the 4-methoxyphenyl groups present in 5b, which are critical for π-π stacking interactions in kinase inhibition. Instead, its thiadiazole may engage in hydrogen bonding or hydrophobic interactions .
Structural and Physicochemical Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s thiadiazole synthesis may require stringent conditions (e.g., sulfur incorporation under anhydrous settings), contrasting with the milder Gewald reaction for thiophenes .
- Metabolic Stability : The 4-methyl group on the thiadiazole may reduce oxidative metabolism compared to electron-rich substituents in 7a/7b, enhancing half-life .
Biological Activity
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a hybrid molecule that integrates structural elements from pyridopyrimidines and thiadiazoles. This combination suggests potential biological activities, particularly in the realm of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : 256.33 g/mol
- CAS Number : Not specified in the literature but can be derived from the structure.
Biological Activity Overview
The biological activity of the compound has been evaluated in various studies focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Research has indicated that compounds containing the pyridopyrimidine core exhibit varying degrees of cytotoxicity against several cancer cell lines. For example:
- In vitro Studies : The compound's efficacy was tested against cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) values were measured using assays like MTT or MTS.
- Mechanism of Action : It is hypothesized that the compound may inhibit key kinases involved in cancer progression, similar to other pyridopyrimidine derivatives which have shown activity against EGFR and Mnk kinases .
Antimicrobial Activity
The thiadiazole component of the compound suggests potential antimicrobial properties. Thiadiazoles are known for their broad-spectrum antibacterial and antifungal activities.
Case Studies
-
Case Study on Antitumor Efficacy :
- A study evaluated a series of pyridopyrimidine derivatives for their ability to inhibit cancer cell growth. The results indicated that modifications to the thiadiazole moiety enhanced cytotoxic effects in certain derivatives.
- Findings : Compounds with electron-withdrawing groups exhibited improved activity compared to their electron-donating counterparts.
- Case Study on Mechanistic Insights :
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to this compound can often be correlated with structural modifications:
- Pyridopyrimidine Core : Variations in substituents at positions 2 and 4 can significantly affect kinase inhibition.
- Thiadiazole Moiety : The presence of methyl or other alkyl groups at position 5 enhances solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
